molecular formula C20H23N3O3S B2445195 N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1261014-52-1

N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2445195
CAS No.: 1261014-52-1
M. Wt: 385.48
InChI Key: DOOGKROSKOMDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging

  • PET Imaging : A study discussed the synthesis of radioligands like DPA-714 for imaging the translocator protein (18 kDa) using positron emission tomography (PET). These radioligands, closely related to the compound , are significant in neuroinflammation imaging and have subnanomolar affinity for the translocator protein (Dollé et al., 2008).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic Derivatives : Research indicates the synthesis of various heterocyclic derivatives, such as pyrimidinones and oxazinones, fused with thiophene rings. These derivatives are synthesized as antimicrobial agents and display significant antibacterial and antifungal activities (Hossan et al., 2012).

Pharmacological Evaluation

  • Anticonvulsant Agents : A study synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. These compounds showed moderate anticonvulsant activity and were evaluated for their interaction with anticonvulsant biotargets (Severina et al., 2020).

Anticancer Research

  • Synthesis and Anticancer Evaluation : Compounds like pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. These compounds showed structural, concentration, and time-dependent activation (Atapour-Mashhad et al., 2017).

Organic Synthesis

  • Preparation of Heterocyclic Systems : Various heterocyclic systems are prepared using compounds structurally similar to the query compound. These include pyrido-pyrimidin-4-ones, thiazolo-pyrimidinones, and pyrazino-pyrimidinones, highlighting the versatility of such compounds in organic synthesis (Toplak et al., 1999).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-12(2)10-23-19(25)18-16(8-9-27-18)22(20(23)26)11-17(24)21-15-7-5-6-13(3)14(15)4/h5-9,12,18H,10-11H2,1-4H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNWJNVVWDGMCH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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